molecular formula C23H24N4O B1664300 Abt-288 CAS No. 948845-91-8

Abt-288

カタログ番号: B1664300
CAS番号: 948845-91-8
分子量: 372.5 g/mol
InChIキー: GNIRITULTPTAQW-KNQAVFIVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

ABT-288の合成には、市販の出発物質から始まる複数のステップが関与します。 反応条件には通常、有機溶媒、触媒、および制御された温度の使用が含まれ、高収率と純度を確保します .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、効率性、費用対効果、および環境上の配慮のために最適化されています。 これには、大規模反応器、連続フロープロセス、および高度な精製技術の使用が含まれ、バルクで化合物を生産します .

化学反応の分析

反応の種類

ABT-288は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生じることがあり、一方、還元は脱酸素化化合物を生成する可能性があります .

科学研究アプリケーション

科学的研究の応用

ABT-288 is a histamine H3 receptor antagonist that was under development by Abbott, now AbbVie, for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia . The rationale behind its development was to enhance cognitive processes by boosting the release of histamine, acetylcholine, noradrenaline, and dopamine in the brain . Specifically, it aimed to increase cholinergic signaling, which typically declines with neurodegeneration in Alzheimer's disease . Although this compound showed promise in preclinical studies, its development has been discontinued after disappointing results in clinical trials .

Preclinical studies

This compound demonstrated procognitive effects in several preclinical models relevant to schizophrenia . It was found to improve attention, social memory, and spatial memory in animal models .

Clinical Trials

Safety and Tolerability A Phase 1 study in healthy volunteers showed this compound to be generally safe and well-tolerated, with the most frequent side effects being related to sleep, nausea, and dizziness . In subjects with schizophrenia, this compound was tolerated at a 15-fold higher dose and 12-fold higher exposures than previously observed in healthy volunteers . In this study, the most common adverse events, in decreasing frequency, were abnormal dreams, headache, insomnia, dizziness, somnolence, dysgeusia, dry mouth, psychotic disorder, parosmia, and tachycardia .

Alzheimer's Disease A Phase 2 trial of this compound as an adjunct treatment in patients with mild to moderate Alzheimer's disease on stable donepezil treatment was terminated early because it met futility criteria . The ADAS-cog outcome was statistically significantly improved on donepezil but not on this compound . In this study, point estimates on the ADAS-Cog scores for both this compound dose groups were numerically inferior to placebo, but no statistical differences were detected. Donepezil, however, demonstrated statistically significant improvement .

Schizophrenia A Phase 2 trial was conducted to evaluate the efficacy and safety of this compound in the treatment of cognitive impairment associated with schizophrenia . The study found that neither dose of this compound resulted in cognitive improvement in clinically stable adults with schizophrenia . An increased incidence of psychosis-related and sleep-related adverse events was associated with this compound .

Data from Clinical Trials

StudyPhaseConditionDosageResult
Single- and multiple-ascending dose1Healthy VolunteersN/AGenerally safe and well-tolerated; most frequent side effects were related to sleep, nausea, and dizziness .
Adjunct treatment2Mild-to-moderate Alzheimer's Disease1 mg or 3 mg per dayStudy ended early due to futility criteria being met; ADAS-cog outcome improved on donepezil but not on this compound . Point estimates on the ADAS-Cog scores for both this compound dose groups were numerically inferior to placebo, but no statistical differences were detected; donepezil demonstrated statistically significant improvement .
N/A2Schizophrenia10mg, 25mg, or placebo once dailyNeither dose of this compound resulted in cognitive improvement . Increased incidence of psychosis-related and sleep-related adverse events .

Pharmacokinetics

作用機序

ABT-288は、ヒスタミンH3受容体の競合的拮抗薬として作用します。この受容体を遮断することにより、脳内でのアセチルコリンやドーパミンなどの神経伝達物質の放出を促進します。 この神経伝達物質レベルの上昇は、認知機能と記憶過程を改善すると考えられています . 分子標的は、中枢神経系に位置するヒスタミンH3受容体を含み、関与する経路は神経伝達物質の放出とシグナル伝達に関連しています .

類似の化合物との比較

類似の化合物

This compoundのユニークさ

This compoundは、ヒスタミンH3受容体拮抗薬としての高い選択性と効力で際立っています。 これは、前臨床モデルで幅広い認知促進効果を示しており、経口バイオアベイラビリティが良好で安全マージンが広いなど、好ましい薬物動態的特性を備えています . これらの属性により、this compoundはさらなる開発と臨床応用の有望な候補となっています。

類似化合物との比較

生物活性

ABT-288 is a selective antagonist of the histamine H3 receptor, primarily investigated for its potential pro-cognitive effects in the treatment of cognitive impairment associated with schizophrenia. This compound has garnered attention due to its unique pharmacological profile and its ability to modulate neurotransmitter systems, particularly in the central nervous system.

This compound functions by blocking the H3 receptors, which are known to play a critical role in regulating neurotransmitter release, including histamine, dopamine, and acetylcholine. By antagonizing these receptors, this compound enhances the release of these neurotransmitters, potentially improving cognitive functions and alleviating symptoms associated with schizophrenia.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well-tolerated at higher doses in individuals with schizophrenia compared to healthy volunteers. Studies have shown that subjects with schizophrenia can tolerate doses up to 15-fold higher than those typically administered in healthy populations, suggesting a unique therapeutic window for this group .

Efficacy in Clinical Studies

Clinical trials have demonstrated that this compound exhibits pro-cognitive effects. Notably, a study indicated that a daily dose of 3 mg significantly improved cognitive performance in patients with schizophrenia, as measured by various neuropsychological tests . The compound's efficacy is further supported by its ability to enhance working memory and attention.

Study Population Dosage Outcome
Othman et al. (2013)Schizophrenia patients3 mg/dayImproved cognitive performance
Hudzik et al. (2014)Healthy volunteers0.5 mg - 2 mg/dayTolerability assessed
Shan et al. (2017)Schizophrenia patientsUp to 45 mg/dayTolerated at higher doses

Case Study 1: Cognitive Improvement in Schizophrenia

In a clinical trial involving patients diagnosed with schizophrenia, participants receiving this compound showed marked improvements in cognitive tasks compared to those on placebo. The study utilized standardized tests such as the MATRICS Consensus Cognitive Battery (MCCB), revealing significant enhancements in domains such as attention and verbal learning.

Case Study 2: Safety and Tolerability

Another study focused on the safety profile of this compound in healthy subjects revealed that even at elevated doses, the compound was well-tolerated with minimal adverse effects reported. This finding is crucial for establishing safe dosing guidelines for future clinical applications.

Neurotransmitter Modulation

Research indicates that this compound not only affects histaminergic pathways but also has implications for dopaminergic and cholinergic systems. The modulation of these pathways suggests potential applications beyond schizophrenia, including other cognitive disorders.

Abuse Liability Assessment

An important aspect of this compound's profile is its low potential for abuse compared to other stimulant medications. Studies assessing its abuse liability found no significant reinforcing effects, indicating that it may be a safer alternative for managing cognitive deficits without the risk of addiction .

特性

CAS番号

948845-91-8

分子式

C23H24N4O

分子量

372.5 g/mol

IUPAC名

2-[4-[4-[(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]phenyl]phenyl]pyridazin-3-one

InChI

InChI=1S/C23H24N4O/c1-25-15-19-12-14-26(22(19)16-25)20-8-4-17(5-9-20)18-6-10-21(11-7-18)27-23(28)3-2-13-24-27/h2-11,13,19,22H,12,14-16H2,1H3/t19-,22+/m1/s1

InChIキー

GNIRITULTPTAQW-KNQAVFIVSA-N

SMILES

CN1CC2CCN(C2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5

異性体SMILES

CN1C[C@H]2CCN([C@H]2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5

正規SMILES

CN1CC2CCN(C2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5

外観

Solid powder

Key on ui other cas no.

948845-91-8

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

2-(4'-(5-methylhexahydropyrrolo(3,4-b)pyrrol-1-yl)biphenyl-4-yl)-2H-pyridazin-3-one
ABT-288

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Abt-288
Reactant of Route 2
Reactant of Route 2
Abt-288
Reactant of Route 3
Reactant of Route 3
Abt-288
Reactant of Route 4
Reactant of Route 4
Abt-288
Reactant of Route 5
Reactant of Route 5
Abt-288
Reactant of Route 6
Reactant of Route 6
Abt-288

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。